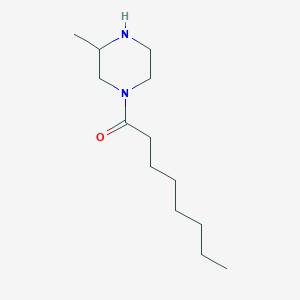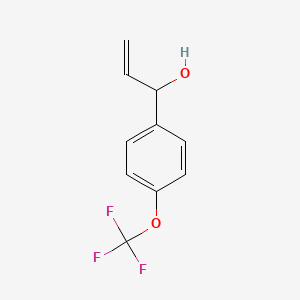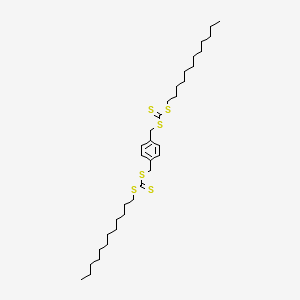
1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate
Vue d'ensemble
Description
1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate is a chemical compound with the molecular formula C34H58S6 . It is also known by other names such as dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione .
Molecular Structure Analysis
The molecular structure of 1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate consists of a phenyl ring with two methylene groups attached at the 1 and 4 positions. Each methylene group is connected to a dodecyl dicarbonotrithioate group . The InChI string for this compound is `InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38Applications De Recherche Scientifique
RAFT Polymerization Agent
1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate: is primarily used as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . This method allows for the controlled synthesis of polymers with specific molecular weights and structures. The compound’s ability to mediate the polymerization process makes it invaluable for creating block copolymers and other advanced polymer architectures.
Synthesis of Block Copolymers
Due to its efficiency as a RAFT agent, this compound is instrumental in the synthesis of block copolymers . Block copolymers have a wide range of applications, including drug delivery systems, nanolithography, and self-assembling materials. The precise control over molecular weight and polymer composition afforded by RAFT agents like this one is crucial for these applications.
Development of High-Performance Materials
The compound’s role in synthesizing polymers with tailored properties is essential for developing high-performance materials . These materials can exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for aerospace, automotive, and electronics industries.
Controlled Drug Delivery Systems
In the pharmaceutical field, the compound is used to create polymers that form the basis of controlled drug delivery systems . These systems can be engineered to release therapeutic agents at a controlled rate, improving the efficacy and reducing the side effects of drugs.
Surface Modification and Coating
The synthesized polymers can also be used for surface modification and coating applications . This is particularly useful in creating anti-fouling surfaces, biocompatible coatings for medical devices, and environmentally responsive surfaces.
Research in Self-Healing Materials
Finally, the compound finds application in the research of self-healing materials . By incorporating it into polymer networks, researchers can develop materials that repair themselves after damage, which has potential applications in extending the lifespan of various products.
Propriétés
IUPAC Name |
dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJPMZRDOGFQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SCC1=CC=C(C=C1)CSC(=S)SCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



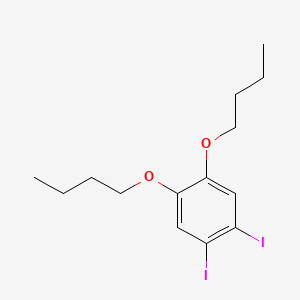





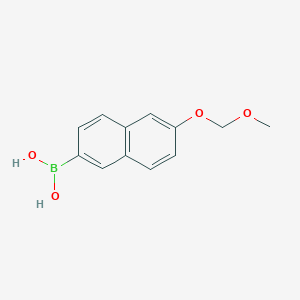

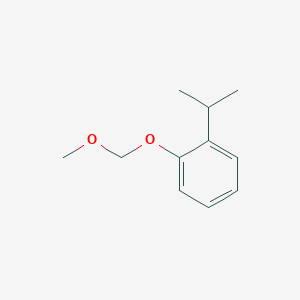

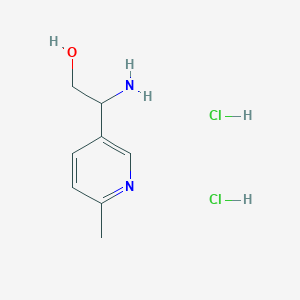
![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)
